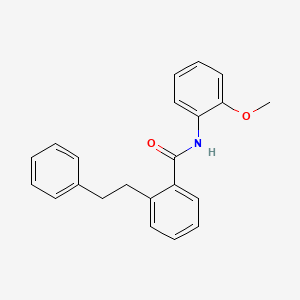![molecular formula C17H17BrN2O3 B3604029 2-[[2-(4-Bromo-2,5-dimethylphenoxy)acetyl]amino]benzamide](/img/structure/B3604029.png)
2-[[2-(4-Bromo-2,5-dimethylphenoxy)acetyl]amino]benzamide
描述
2-[[2-(4-Bromo-2,5-dimethylphenoxy)acetyl]amino]benzamide is an organic compound characterized by its complex structure, which includes a bromine atom, dimethylphenoxy group, and benzamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-(4-Bromo-2,5-dimethylphenoxy)acetyl]amino]benzamide typically involves multiple steps. One common method includes the reaction of 4-bromo-2,5-dimethylphenol with chloroacetyl chloride to form 4-bromo-2,5-dimethylphenoxyacetyl chloride. This intermediate is then reacted with 2-aminobenzamide under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity and yield through advanced purification techniques.
化学反应分析
Types of Reactions
2-[[2-(4-Bromo-2,5-dimethylphenoxy)acetyl]amino]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride are commonly used.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis reactions.
Major Products Formed
Substitution: Formation of iodinated derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Hydrolysis: Formation of carboxylic acids and amines.
科学研究应用
2-[[2-(4-Bromo-2,5-dimethylphenoxy)acetyl]amino]benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of 2-[[2-(4-Bromo-2,5-dimethylphenoxy)acetyl]amino]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
4-Bromo-2,5-dimethoxyphenethylamine: Shares the bromine and dimethylphenoxy groups but differs in its overall structure and applications.
2-Bromobenzamide: Similar in having a bromine atom and benzamide moiety but lacks the dimethylphenoxy group.
Uniqueness
Its structure allows for diverse chemical modifications and interactions, making it a valuable compound in various research fields .
属性
IUPAC Name |
2-[[2-(4-bromo-2,5-dimethylphenoxy)acetyl]amino]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O3/c1-10-8-15(11(2)7-13(10)18)23-9-16(21)20-14-6-4-3-5-12(14)17(19)22/h3-8H,9H2,1-2H3,(H2,19,22)(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOAMODOKNXJEDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C)OCC(=O)NC2=CC=CC=C2C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[4-(Naphthalen-2-ylcarbamoyl)phenyl] acetate](/img/structure/B3603974.png)
![2-(2-phenylethyl)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B3603977.png)
![3-[4-ETHYL-5-({[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-1,2,4-TRIAZOL-3-YL]-1H-INDOLE](/img/structure/B3603982.png)
![2-chloro-4-nitro-N-[4-(piperidine-1-carbonyl)phenyl]benzamide](/img/structure/B3603993.png)
![2-{[4-ETHYL-5-(THIOPHEN-2-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(1H-INDOL-3-YL)ETHAN-1-ONE](/img/structure/B3604005.png)
![2-{[4-ethyl-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trichlorophenyl)acetamide](/img/structure/B3604012.png)
![4-methoxy-N-{[5-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B3604019.png)
![N-({[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B3604028.png)
![1-[2-(2,3-dichlorophenoxy)ethyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B3604036.png)
amino]benzamide](/img/structure/B3604038.png)
![3-[1-(4-carbamoylphenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid](/img/structure/B3604045.png)
![N-[(4-fluorophenyl)methyl]-2-(2-phenylethyl)benzamide](/img/structure/B3604051.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[4-ethyl-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B3604052.png)
